4-ethylhexan-1-ol chemical and physical properties
4-ethylhexan-1-ol chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-ethylhexan-1-ol, including its structural data, physicochemical characteristics, and relevant experimental protocols.
General Information and Chemical Identifiers
4-Ethylhexan-1-ol is a branched-chain primary alcohol. Its structure consists of a six-carbon hexane chain with an ethyl group substituent at the fourth carbon and a primary alcohol group at the first position.[1] This branching influences its physical properties, such as boiling point and solubility, when compared to its linear isomer, 1-octanol.[1]
The table below summarizes the key identifiers for 4-ethylhexan-1-ol.
| Identifier | Value | Source |
| IUPAC Name | 4-ethylhexan-1-ol | [2] |
| CAS Number | 66576-32-7 | [3] |
| Molecular Formula | C₈H₁₈O | [2][3] |
| Molecular Weight | 130.23 g/mol | [2] |
| Canonical SMILES | CCC(CC)CCCO | [2][3] |
| InChI | InChI=1S/C8H18O/c1-3-8(4-2)6-5-7-9/h8-9H,3-7H2,1-2H3 | [2][3] |
| InChIKey | RLGDVTUGYZAYIX-UHFFFAOYSA-N | [2][3] |
Physicochemical Properties
4-Ethylhexan-1-ol is a colorless liquid at room temperature.[3] It is characterized by moderate volatility and is poorly soluble in water but soluble in many organic solvents.[3] The following table details its key physical and chemical properties.
| Property | Value | Source |
| Appearance | Colorless liquid | [3] |
| Boiling Point | ~163 °C (at 760 Torr) | [3] |
| 96 °C (at 20 Torr) | [4] | |
| Flash Point | 64.2 °C | [3] |
| Density (Predicted) | 0.821 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 15.17 ± 0.10 | [4] |
| LogP (Computed) | 2.7 | [2] |
| Solubility | Poorly soluble in water; soluble in many organic solvents | [3] |
Experimental Protocols
Detailed experimental protocols for 4-ethylhexan-1-ol are not extensively published. However, standard organic chemistry methodologies for the synthesis, purification, and characterization of primary alcohols are applicable.
3.1. Synthesis Methods
Several industrial-scale synthesis routes can be employed to produce 4-ethylhexan-1-ol:
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Hydrogenation of 4-ethylhexanal: This method involves the reduction of the corresponding aldehyde, 4-ethylhexanal, to form the primary alcohol.[3]
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Oxo Process (Hydroformylation): This process involves the reaction of an appropriate olefin with carbon monoxide and hydrogen, followed by hydrogenation of the resulting aldehyde to yield the alcohol.[3]
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Guerbet Reaction: This reaction involves the dimerization of lower-chain alcohols under specific catalytic conditions to produce higher-branched alcohols like 4-ethylhexan-1-ol.[3]
3.2. Purification: Distillation
A standard protocol for purifying a liquid alcohol like 4-ethylhexan-1-ol is distillation. This technique separates compounds based on differences in their boiling points.
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Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Procedure:
-
The crude 4-ethylhexan-1-ol is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.[5]
-
The mixture is heated, and the temperature is monitored. The vapor of the compound with the lower boiling point will rise first.
-
The vapor travels into the condenser, where it cools and condenses back into a liquid.
-
The purified liquid (distillate) is collected in the receiving flask. The temperature should remain stable throughout the collection of the pure fraction.[5]
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3.3. Structural Characterization: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules.
-
Sample Preparation: A small amount of the purified alcohol is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.
-
¹H NMR Spectroscopy:
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The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can vary (0.5-5.0 ppm) depending on concentration and solvent.[6] This peak can be confirmed by adding a drop of D₂O, which will cause the -OH peak to disappear from the spectrum.[7]
-
Protons on the carbon adjacent to the hydroxyl group (α-protons) are deshielded and typically appear in the 3.3–4.0 ppm range.[6]
-
Other aliphatic protons will appear further upfield.
-
-
¹³C NMR Spectroscopy:
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments can be used to establish the connectivity between protons and carbons, confirming the exact structure and assignment of all signals.
Visualizations
The following diagrams illustrate the key properties and a general experimental workflow for 4-ethylhexan-1-ol.
References
- 1. 4-ethylhexan-1-ol | 66576-32-7 | Benchchem [benchchem.com]
- 2. 4-Ethylhexan-1-ol | C8H18O | CID 15461495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 4-ethylhexan-1-ol | 66576-32-7 [smolecule.com]
- 4. 1-Hexanol, 4-ethyl- | 66576-32-7 [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. Alcohols | OpenOChem Learn [learn.openochem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
